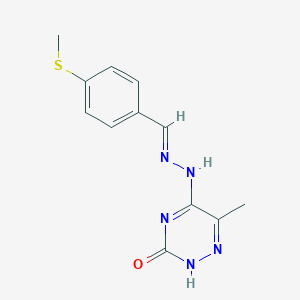![molecular formula C20H25N3O4S B254780 N-[4-(acetylamino)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B254780.png)
N-[4-(acetylamino)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide, commonly known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first approved by the US Food and Drug Administration (FDA) in 1998 for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. Celecoxib is a COX-2 inhibitor, which means that it selectively inhibits the COX-2 enzyme that is responsible for inflammation and pain.
作用機序
Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for inflammation and pain. By inhibiting COX-2, Celecoxib reduces the production of prostaglandins, which are responsible for inflammation and pain. Celecoxib also has some inhibitory effect on COX-1, which is responsible for the production of prostaglandins that protect the stomach lining. However, the selectivity of Celecoxib for COX-2 over COX-1 is much greater than that of other N-[4-(acetylamino)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamides, which results in a lower risk of gastrointestinal side effects.
Biochemical and physiological effects:
Celecoxib has been shown to reduce inflammation and pain in various animal models of inflammation and pain. It has also been shown to reduce the growth of cancer cells in vitro and in vivo. Additionally, Celecoxib has been shown to reduce inflammation and oxidative stress in the brain, which may be beneficial in the treatment of Alzheimer's disease.
実験室実験の利点と制限
Celecoxib has several advantages for lab experiments, including its selectivity for COX-2 over COX-1, which reduces the risk of gastrointestinal side effects. Celecoxib is also relatively easy to synthesize and has a long half-life, which makes it suitable for use in animal studies. However, Celecoxib has some limitations for lab experiments, including its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of Celecoxib. One potential direction is the development of new COX-2 inhibitors that are more selective and have fewer side effects than Celecoxib. Another potential direction is the study of Celecoxib in combination with other drugs for the treatment of cancer and other diseases. Additionally, the study of Celecoxib in animal models of Alzheimer's disease may provide further insights into its potential use in the treatment of this disease.
合成法
Celecoxib can be synthesized using a variety of methods, including the reaction of 4-bromo-2-fluoroaniline with 4-methylsulfonylphenylboronic acid, followed by acetylation of the resulting product with acetic anhydride. Another method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with N-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide, followed by reaction with 4-aminophenylacetic acid.
科学的研究の応用
Celecoxib has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various types of pain, including osteoarthritis, rheumatoid arthritis, and acute pain. Celecoxib has also been studied for its potential use in the prevention and treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Celecoxib has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce inflammation and oxidative stress in the brain.
特性
製品名 |
N-[4-(acetylamino)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide |
|---|---|
分子式 |
C20H25N3O4S |
分子量 |
403.5 g/mol |
IUPAC名 |
N-(4-acetamidophenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide |
InChI |
InChI=1S/C20H25N3O4S/c1-15-6-12-19(13-7-15)28(26,27)23(3)14-4-5-20(25)22-18-10-8-17(9-11-18)21-16(2)24/h6-13H,4-5,14H2,1-3H3,(H,21,24)(H,22,25) |
InChIキー |
KPNKZEPACIFKFW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)NC2=CC=C(C=C2)NC(=O)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)NC2=CC=C(C=C2)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B254704.png)


![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B254710.png)

![2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254718.png)

![3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B254723.png)
![7-Bromo-2-[3-(dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254724.png)
![1-(3-Bromophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254728.png)

![ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B254733.png)